molecular formula C17H18O3 B12093458 5,6-Dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran

5,6-Dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran

Cat. No.: B12093458
M. Wt: 270.32 g/mol
InChI Key: ZTTLMJPWCZHBBG-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by its two methoxy groups at positions 5 and 6, a methyl group at position 3, and a phenyl group at position 2 on the dihydrobenzofuran ring.

Preparation Methods

The synthesis of 5,6-Dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of substituents at specific positions. For example, the synthesis may begin with the cyclization of a suitable precursor, such as a phenol derivative, under acidic conditions to form the benzofuran ring.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production efficiently .

Chemical Reactions Analysis

5,6-Dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

For instance, oxidation of the compound can lead to the formation of quinone derivatives, while reduction can yield dihydro derivatives. Substitution reactions, such as halogenation or nitration, can introduce additional functional groups onto the benzofuran ring, resulting in a variety of derivatives with different properties .

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: Benzofuran derivatives, including this compound, have shown promising biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: The compound’s pharmacological properties have been investigated for potential use in treating various diseases, including cancer and infectious diseases.

    Industry: In the industrial sector, benzofuran derivatives are used as additives in materials science, such as in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 5,6-Dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

In antimicrobial applications, the compound may disrupt the integrity of microbial cell membranes or inhibit essential enzymes required for microbial growth and replication . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5,6-Dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran can be compared with other benzofuran derivatives to highlight its uniqueness. Similar compounds include:

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

5,6-dimethoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C17H18O3/c1-11-13-9-15(18-2)16(19-3)10-14(13)20-17(11)12-7-5-4-6-8-12/h4-11,17H,1-3H3

InChI Key

ZTTLMJPWCZHBBG-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC2=CC(=C(C=C12)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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